REACTION_SMILES
|
[Br:12][CH2:13][CH2:14][OH:15].[C:16](=[O:17])([O-:18])[O-:19].[CH3:24][C:25](=[O:26])[CH3:27].[I-:23].[K+:20].[K+:21].[K+:22].[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1>>[N:1]1([CH2:13][CH2:14][OH:15])[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCN(CCO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:12][CH2:13][CH2:14][OH:15].[C:16](=[O:17])([O-:18])[O-:19].[CH3:24][C:25](=[O:26])[CH3:27].[I-:23].[K+:20].[K+:21].[K+:22].[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1>>[N:1]1([CH2:13][CH2:14][OH:15])[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCN(CCO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |